Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-3-pyridinyl-
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Overview
Description
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-3-pyridinyl- is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. The reaction proceeds via an addition-elimination mechanism, where the aminopyrazole reacts with the β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives focus on optimizing yield and purity. These methods often involve multi-step synthesis processes, including the initial formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization to introduce various substituents .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Chemistry
In chemistry, pyrazolo[1,5-a]pyrimidine derivatives are used as fluorophores due to their tunable photophysical properties. They are employed in the development of chemosensors and organic light-emitting devices .
Biology
Biologically, these compounds have shown potential as antitumor agents. They exhibit enzymatic inhibitory activity, making them valuable in drug discovery and development .
Medicine
In medicine, pyrazolo[1,5-a]pyrimidine derivatives are explored for their anticancer potential. They are also investigated for their roles as central nervous system agents, anti-inflammatory agents, and antiviral agents .
Industry
Industrially, these compounds are used in the production of materials with specific optical properties. Their stability and emission intensities make them suitable for various applications in material science .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets. These compounds can act as inhibitors of various enzymes, thereby modulating biochemical pathways. For instance, they can inhibit kinases involved in cell signaling, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-heterocyclic systems such as pyrazolo[5,1-c][1,2,4]triazines and purine analogues .
Uniqueness
What sets pyrazolo[1,5-a]pyrimidine derivatives apart is their structural versatility and significant photophysical properties. Unlike other similar compounds, they offer tunable optical properties and simpler synthetic methodologies, making them highly valuable in both research and industrial applications .
Properties
CAS No. |
87948-46-7 |
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Molecular Formula |
C18H13N5O2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
7-oxo-1-phenyl-N-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H13N5O2/c24-17(21-13-5-4-9-19-11-13)15-12-20-16-8-10-22(23(16)18(15)25)14-6-2-1-3-7-14/h1-12H,(H,21,24) |
InChI Key |
FZJXNDFMWFXBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=NC=C(C(=O)N32)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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